Erastin2

描述

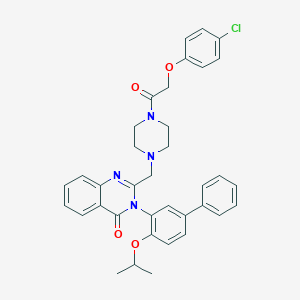

Erastin2 is an analog of Erastin with greatly improved inhibitory potency on the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) and ferroptosis induction efficacy . It is a ferroptosis inducer and an inhibitor of the system xc- cystine/glutamate transporter .

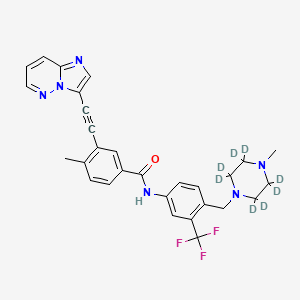

Molecular Structure Analysis

Erastin2 has the molecular formula C36H35ClN4O4 and a molecular weight of 623.14 . The chemical structure is described as 2-((4-(2-(4-Chlorophenoxy)acetyl)piperazin-1-yl)methyl)-3-(4-isopropoxybiphenyl-3-yl)quinazolin-4(3H)-one .Chemical Reactions Analysis

Erastin2 has been shown to have a greatly improved system xc- (SLC7A11/xCT + SLC3A2/4F2hc) inhibitory potency and ferroptosis induction efficacy .Physical And Chemical Properties Analysis

Erastin2 has a molecular weight of 623.14 and a molecular formula of C36H35ClN4O4 . It is soluble in DMSO .科学研究应用

Ferroptosis Sensitization in Cancer Radiotherapy

Erastin2 was initially discovered as an inducer of ferroptosis, a cell death process characterized by iron-dependent oxidative damage and depletion of antioxidants. By inhibiting the cystine-glutamate antiporter, Erastin2 reduces cellular glutathione levels, rendering cancer cells more susceptible to oxidative stress. Consequently, it enhances cellular radiosensitivity, making it a potential adjunct to cancer radiotherapy .

Labile Iron Pool Imaging

Researchers have developed an endoperoxide reactivity-based FRET probe using Erastin2. This probe allows ratiometric fluorescence imaging of labile iron pools within living cells. By visualizing iron distribution, scientists gain insights into cellular iron homeostasis and its implications for various physiological processes .

Targeting Cancer Cells via Ferroptosis Induction

Erastin2 selectively triggers ferroptosis in cancer cells, sparing healthy tissues. Its ability to disrupt redox balance and induce lipid peroxidation makes it a promising candidate for cancer therapy. By exploiting the vulnerability of cancer cells to ferroptosis, Erastin2 offers a novel approach to targeted treatment .

Combination Therapy with Other Anticancer Agents

Researchers explore Erastin2 in combination with other anticancer agents. By synergizing with existing therapies, Erastin2 may enhance treatment efficacy. For instance, combining it with conventional chemotherapy or immunotherapy could lead to improved outcomes in specific cancer types .

Neurodegenerative Disease Research

Beyond cancer, Erastin2’s impact extends to neurodegenerative diseases. Investigating its effects on neuronal cells could provide insights into ferroptosis-related mechanisms in conditions like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .

Drug Development and Screening

Erastin2 serves as a valuable tool in drug discovery. Researchers use it to validate ferroptosis-related targets and screen potential compounds for their ability to induce or inhibit this unique cell death pathway. Such studies contribute to the development of novel therapeutic strategies .

作用机制

Target of Action

Erastin2 is a potent, selective inhibitor of the system xc- cystine/glutamate transporter . This transporter plays a crucial role in maintaining the balance of cystine and glutamate in cells . By inhibiting this transporter, Erastin2 disrupts this balance, leading to a series of biochemical reactions that result in cell death .

Mode of Action

Erastin2 interacts with its primary target, the system xc- cystine/glutamate transporter, and inhibits its function . This inhibition leads to a decrease in the uptake of cystine, an essential amino acid for the synthesis of glutathione (GSH), a major cellular antioxidant . The resulting decrease in GSH levels leads to an increase in reactive oxygen species (ROS) within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Erastin2 is the glutathione (GSH) pathway . GSH is a major cellular antioxidant that protects cells from oxidative damage . By inhibiting the uptake of cystine, Erastin2 reduces the synthesis of GSH, leading to an increase in ROS . This increase in ROS triggers a form of cell death known as ferroptosis . The erastin-induced ferroptosis in cells is probably mediated via activation of JNK/P38/MAPK pathways and upregulation of NOX4 expression .

Pharmacokinetics

It is known that erastin2 has low solubility and poor metabolic stability in a mouse liver microsome assay . These properties could potentially affect the bioavailability of Erastin2, limiting its effectiveness .

Result of Action

The primary result of Erastin2’s action is the induction of ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation . This process is distinct from other forms of cell death such as apoptosis and autophagy . In cancer cells, the induction of ferroptosis by Erastin2 can lead to a decrease in cell viability and an increase in cell death .

Action Environment

The action of Erastin2 can be influenced by various environmental factors. For example, the presence of high concentrations of antioxidants in cells can be a significant obstacle in the effectiveness of Erastin2 . Additionally, the physiological and pathological changes in healthy tissues can also influence the action of Erastin2 .

安全和危害

属性

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHOTYCGOGILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erastin2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

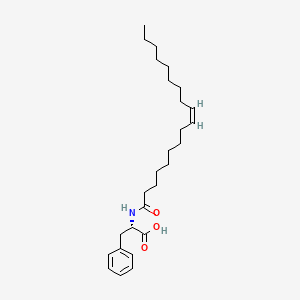

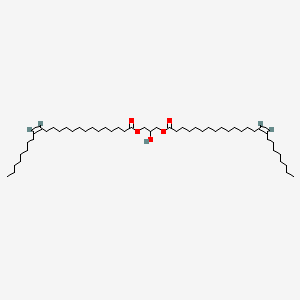

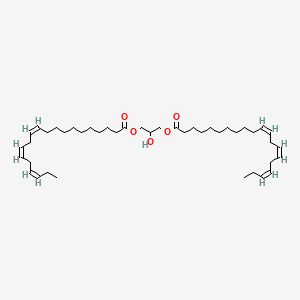

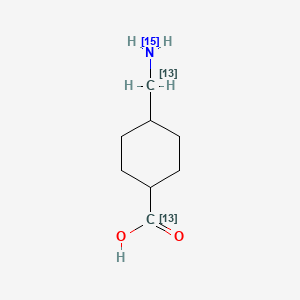

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

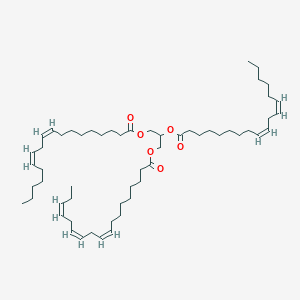

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

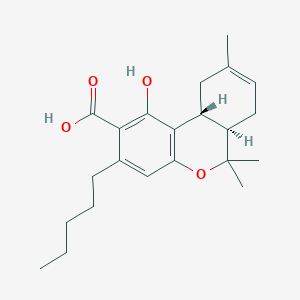

![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)

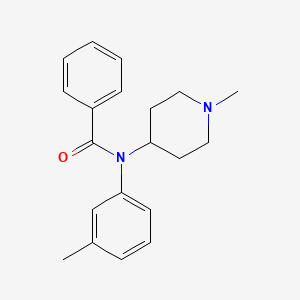

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)